molecular formula C14H14N4O2S2 B6704870 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B6704870
M. Wt: 334.4 g/mol
InChI Key: XZCXCHJXPXDYIE-UHFFFAOYSA-N
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Description

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and thiophene rings

Properties

IUPAC Name

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-3-10(19-5-1)12-17-18-14(20-12)15-7-9-8-22-13(16-9)11-4-2-6-21-11/h2,4,6,8,10H,1,3,5,7H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCXCHJXPXDYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NCC3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with carbon disulfide, followed by the formation of the oxadiazole ring. The thiazole and thiophene rings are then introduced through subsequent reactions involving thiourea and halogenated thiophenes under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-(thiophen-2-yl)-1,3-thiazole: Shares the thiophene and thiazole rings but lacks the oxadiazole and oxolan-2-yl groups.

    2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol: Contains the oxolan and thiazole rings but lacks the oxadiazole and thiophene groups.

Uniqueness

5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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